Radiochemical Yield in Fluoroethylation of Dopamine Transporter Radioligand [18F]FECNT: FET vs. Novel Arylsulfonates
In a direct head-to-head comparison, 2-[18F]fluoroethyl tosylate ([18F]FETs) demonstrated a radiochemical yield (RCY) of 64% in the synthesis of the dopamine transporter radioligand [18F]FECNT under identical conditions (130°C, 10 min, acetonitrile). In contrast, the 3,4-dibromobenzenesulfonate analog achieved a significantly higher RCY of 87% [1]. This indicates that while FETs is a robust and widely used reagent, alternative sulfonates can offer enhanced reactivity in specific labeling contexts.
| Evidence Dimension | Radiochemical Yield (RCY) in [18F]FECNT synthesis |
|---|---|
| Target Compound Data | 64% |
| Comparator Or Baseline | 3,4-dibromobenzenesulfonate: 87% |
| Quantified Difference | 23% lower yield |
| Conditions | 130°C, 10 min, acetonitrile |
Why This Matters
This quantifies the trade-off between FETs' established reliability and the potential for higher yields with more reactive sulfonates, guiding reagent selection for specific radiochemical applications.
- [1] Musachio, J.L., Shah, J., Pike, V.W. Radiosyntheses and reactivities of novel 2-fluoroethyl arylsulfonates. Journal of Labelled Compounds and Radiopharmaceuticals, 2005, 48(10), 735-747. View Source
